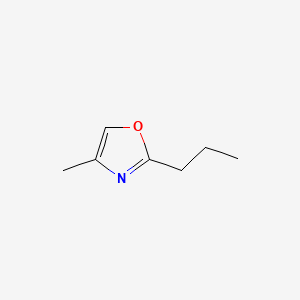

Oxazole, 4-methyl-2-propyl

Description

Overview of Oxazole (B20620) Chemistry in Organic Synthesis

Oxazoles are a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. tandfonline.comwikipedia.org Their aromatic nature, coupled with the presence of two heteroatoms, imparts a unique reactivity profile that has been extensively explored in organic synthesis. numberanalytics.com The oxazole core is a key structural motif in a wide array of natural products and synthetic compounds with significant biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. tandfonline.comtandfonline.comijpsonline.comresearchgate.net

Historical Development and Significance of Oxazoles in Chemical Research

The first synthesis of an oxazole derivative was reported in 1876, with the synthesis of 2-methyl oxazole. tandfonline.comijpsonline.com However, the chemistry of oxazoles gained significant prominence with the discovery of the antibiotic penicillin during World War I, which contains a related oxazolidine (B1195125) ring. ijpsonline.com A major breakthrough in oxazole chemistry was the Diels-Alder reaction, where oxazoles can act as dienes, opening up new avenues for the synthesis of pyridines and other complex molecules. wikipedia.org The development of various synthetic methodologies, such as the Robinson-Gabriel synthesis, the Van Leusen reaction, and reactions involving α-haloketones, has further expanded the accessibility and diversity of substituted oxazoles. pharmaguideline.comslideshare.nettaylorandfrancis.com This has solidified their importance in medicinal chemistry, materials science, and agricultural chemistry. tandfonline.comtandfonline.come-bookshelf.de

Classification and Structural Features of Substituted Oxazoles

Oxazoles can be classified based on the nature and position of the substituents on the ring. The numbering of the oxazole ring starts from the oxygen atom as position 1, followed by the carbon at position 2, the nitrogen at position 3, and the carbons at positions 4 and 5. The reactivity of the different positions on the oxazole ring varies, with the C2 position being the most acidic and susceptible to deprotonation. tandfonline.com Electrophilic substitution generally occurs at the C5 position, especially when an electron-donating group is present. wikipedia.orgnumberanalytics.com Nucleophilic substitution is more likely to happen at the C2 position if a suitable leaving group is attached. wikipedia.orgnumberanalytics.com

The structural features of substituted oxazoles, such as the nature of the substituents at the C2, C4, and C5 positions, significantly influence their physical and chemical properties, as well as their biological activity. tandfonline.com For instance, the presence of specific aromatic or aliphatic groups can modulate the compound's lipophilicity, steric hindrance, and electronic properties, which in turn affects its interaction with biological targets. nih.gov

Specific Focus on Oxazole, 4-methyl-2-propyl within Contemporary Oxazole Research

Within the vast family of oxazole derivatives, "this compound" represents a specific and interesting scaffold. Its defined substitution pattern provides a platform to study the interplay of alkyl groups on the oxazole ring's properties and reactivity.

Nomenclature and Positional Isomerism Considerations for 4-Methyl-2-propyl-1,3-oxazole

The systematic name for this compound is 4-methyl-2-propyl-1,3-oxazole . uni.lu The "1,3-" designation specifies the positions of the oxygen and nitrogen atoms in the five-membered ring, which is the standard arrangement for oxazoles. The substituents are a methyl group at position 4 and a propyl group at position 2.

Positional isomerism is a key consideration for substituted oxazoles. For a methyl-propyl-oxazole, several isomers are possible depending on the attachment points of the methyl and propyl groups on the ring. For example, 2-methyl-4-propyl-oxazole, 5-methyl-2-propyl-oxazole, and 2,5-dimethyl-4-propyl-oxazole would be distinct compounds with potentially different physical and chemical properties. The precise naming and structural depiction are therefore crucial for unambiguous identification.

| Property | Value |

| Molecular Formula | C7H11NO |

| InChI | InChI=1S/C7H11NO/c1-3-4-7-8-6(2)5-9-7/h5H,3-4H2,1-2H3 |

| InChIKey | BUOGNIOVIYHMFO-UHFFFAOYSA-N |

| SMILES | CCCC1=NC(=CO1)C |

| Monoisotopic Mass | 125.08406 Da |

| Predicted XlogP | 1.9 |

| Data from PubChem uni.lu |

Contextualization within Modern Heterocyclic Chemistry Research

Research into substituted oxazoles like 4-methyl-2-propyl-1,3-oxazole is driven by the continuous search for novel compounds with specific functionalities. While this particular compound may not be as extensively studied as some other oxazole derivatives, it serves as a valuable model for understanding structure-activity relationships. The presence of simple alkyl substituents allows for a fundamental investigation of how these groups influence the electronic distribution within the oxazole ring and its resulting reactivity.

Modern research in this area often involves the synthesis of libraries of related compounds to screen for biological activity or to develop new materials with desired properties. nih.gov The synthetic routes to 4-methyl-2-propyl-1,3-oxazole and its isomers would likely involve established methods like the reaction of an appropriate α-haloketone with an amide or the cyclization of an N-acylamino ketone. pharmaguideline.com The study of such seemingly simple molecules contributes to the broader understanding of heterocyclic chemistry and can pave the way for the discovery of more complex and potent oxazole-based compounds in the future.

Structure

2D Structure

3D Structure

Properties

CAS No. |

24667-04-7 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

4-methyl-2-propyl-1,3-oxazole |

InChI |

InChI=1S/C7H11NO/c1-3-4-7-8-6(2)5-9-7/h5H,3-4H2,1-2H3 |

InChI Key |

BUOGNIOVIYHMFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=CO1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Oxazole, 4 Methyl 2 Propyl and Its Derivatives

Strategies for Oxazole (B20620) Ring Formation and Functionalization

The synthesis of the oxazole core can be achieved through various cyclization strategies, each offering distinct advantages in terms of substrate scope and reaction conditions. These methods can be broadly categorized into cyclodehydration and cyclization reactions of acyclic precursors, as well as direct and one-pot transformations.

Cyclodehydration and Cyclization Reactions

Classical and modern methods for oxazole synthesis often involve the formation of the heterocyclic ring from a pre-functionalized acyclic precursor through a cyclodehydration or related cyclization event.

The Robinson-Gabriel synthesis is a foundational method for oxazole formation, involving the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com Dehydrating agents such as sulfuric acid or phosphorus pentoxide are typically employed. pharmaguideline.comacs.org A related approach involves the reaction of α-hydroxyamino ketones with aldehydes in the presence of sulfuric acid and acetic anhydride. pharmaguideline.com More contemporary methods have focused on milder conditions. For instance, the cyclization of N-acylamino alcohols can be achieved using reagents like phosphorus oxychloride. nih.gov Research has also demonstrated the synthesis of 2-phenyl-2-oxazolines with excellent yields (88-95%) from the cyclization of N-benzoylaminoethanol using a PPE/CHCl3 system in a microwave reactor. ijpsonline.com

The Bredereck synthesis provides a direct route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. ijpsonline.com This method is recognized for its efficiency and economic viability. ijpsonline.com Variations of this approach have been developed to enhance its scope and utility. For example, visible-light photocatalysis using [Ru(bpy)3]Cl2 has been employed for the synthesis of oxazoles from α-bromoketones and benzylamines at room temperature. organic-chemistry.org

A versatile and modern strategy for constructing polysubstituted oxazoles involves the cycloisomerization of propargylic amides. acs.orgacs.orgnih.gov This method often proceeds under mild conditions and tolerates a wide range of functional groups. acs.orgijpsonline.com Various catalytic systems have been developed to facilitate this transformation. Gold catalysts, for instance, have been shown to be effective in the cycloisomerization of propargylic amides. nih.govresearchgate.net Silica (B1680970) gel has also been utilized as a mild mediator for the cycloisomerization, leading to good yields of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. acs.orgnih.gov Furthermore, metal-free conditions have been developed, such as using in situ generated hydrogen chloride in hexafluoroisopropanol (HFIP). researchgate.net Palladium-catalyzed coupling of N-propargylamides with aryl iodides followed by in situ cyclization also provides a route to 2,5-disubstituted oxazoles. organic-chemistry.org

A study on the silica gel-mediated cycloisomerization of propargyl amides demonstrated the formation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles in good yields. acs.org The reaction proceeds through an initial cyclization to an oxazoline (B21484) intermediate, followed by isomerization to the oxazole. acs.orgijpsonline.com

| Catalyst/Mediator | Substrate | Product | Yield | Reference |

| Silica Gel | Propargyl Amide | 2,5-Disubstituted Oxazole | Good | acs.org |

| Gold Chloride (AuCl3) | Propargylic Amide | Substituted Oxazole | - | researchgate.net |

| Palladium (Pd) | N-Propargylamide and Aryl Iodide | 2,5-Disubstituted Oxazole | - | organic-chemistry.org |

| HCl (in situ)/HFIP | Propargylic Amide | Substituted Oxazole | - | researchgate.net |

A specific route to 4-methyl-5-alkoxy oxazoles involves the dehydration and cyclization of N-formyl alanine (B10760859) esters. google.com This method is particularly relevant for the synthesis of intermediates for Vitamin B6. google.com The cyclization can be carried out in the presence of a solid acid catalyst, offering advantages such as simplified reaction steps, high yields, and reduced waste. google.comgoogle.com The process typically involves heating the N-formyl alanine ester with the catalyst, followed by purification of the resulting oxazole derivative. google.com

| Reactant | Catalyst | Product | Yield | Reference |

| N-Formyl Alanine Ester | Solid Acid | 4-Methyl-5-alkoxy oxazole | High | google.comgoogle.com |

| Ethyl N-formylalanine | Sulfuric Acid | 4-Methyl-5-ethoxy oxazole | 82.0% | google.com |

Direct Synthesis and One-Pot Transformations

One such method involves the reaction of carboxylic acids, benzoin, and ammonium (B1175870) acetate (B1210297) in the presence of a copper catalyst in water. jsynthchem.com This sustainable approach allows for the synthesis of oxazoles with easy product isolation. jsynthchem.com Another efficient one-pot synthesis of 4,5-disubstituted oxazoles has been developed directly from carboxylic acids using a stable triflylpyridinium reagent and an isocyanoacetate. nih.gov This method demonstrates a broad substrate scope and good functional group tolerance. nih.gov Furthermore, one-pot syntheses of oxazol-5(4H)-ones from amino acids have been achieved using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in aqueous solvents. nih.gov

| Reactants | Reagent/Catalyst | Product | Key Feature | Reference |

| Carboxylic Acid, Benzoin, Ammonium Acetate | Copper Ferrite Nanoparticles | Substituted Oxazole | Sustainable, water solvent | jsynthchem.com |

| Carboxylic Acid, Isocyanoacetate | Triflylpyridinium reagent | 4,5-Disubstituted Oxazole | Broad substrate scope | nih.gov |

| Amino Acid, Carboxylic Acid | DMT-MM | Oxazol-5(4H)-one | One-pot, aqueous solvent | nih.gov |

Oxidative Aromatization of Oxazolines to Oxazoles

A common and effective strategy for synthesizing oxazoles is the two-step process involving the initial formation of an oxazoline ring, followed by its oxidative aromatization. nih.gov This approach allows for stereospecific construction of the oxazoline precursor from β-hydroxy amides, which is then converted to the corresponding oxazole. nih.gov

Manganese(IV) dioxide (MnO₂) is a widely used and effective reagent for the oxidation of oxazolines to oxazoles. nih.gov It is a mild oxidant that is particularly effective for this transformation. youtube.com The reaction is heterogeneous, meaning it occurs on the surface of the solid MnO₂ particles. acsgcipr.org

While the precise mechanism is not fully elucidated, it is believed to proceed through a radical pathway on the MnO₂ surface. acsgcipr.org The reaction requires a large molar excess of MnO₂ to drive it to completion, and the quality and age of the reagent can significantly impact reproducibility. acsgcipr.org For synthetic applications, the oxazoline is typically passed through a packed reactor containing commercial manganese dioxide to yield the oxazole. nih.gov

Key Characteristics of MnO₂ Oxidation:

Heterogeneous Reaction: Occurs on the solid surface of MnO₂. acsgcipr.org

Radical Mechanism: Believed to involve radical intermediates. acsgcipr.org

Reagent Excess: Often requires a significant excess of MnO₂. acsgcipr.org

Mild Conditions: Selectively oxidizes the oxazoline without affecting many other functional groups. youtube.com

Besides MnO₂, several other reagent systems have been developed for the aromatization of oxazolines. These alternatives can offer advantages in terms of reaction conditions, substrate scope, or ease of workup.

One notable alternative is the use of cupric bromide (CuBr₂) for the oxidation of 4-carboxyoxazolines. scilit.com Other systems include iodine in combination with a terminal oxidant like tert-butyl hydroperoxide (TBHP), which facilitates C-O bond formation and subsequent dehydrogenation. organic-chemistry.org The choice of base in these reactions can selectively produce either the oxazoline or the fully aromatized oxazole. organic-chemistry.org

Below is a table summarizing various reagents used for the synthesis and aromatization of oxazolines to oxazoles.

| Reagent/System | Description | Reference |

| Manganese Dioxide (MnO₂) ** | Heterogeneous oxidation of oxazolines to oxazoles. | nih.gov |

| Iodine (I₂) / TBHP | I₂-catalyzed dehydrogenation of β-acylamino ketones to form oxazoles. | organic-chemistry.org |

| Cupric Bromide (CuBr₂) ** | Mediates the oxidation of 4-carboxyoxazolines to oxazoles. | scilit.com |

| Deoxo-Fluor® | Used for the initial cyclization of β-hydroxy amides to oxazolines. | nih.govorganic-chemistry.org |

| Nickel Peroxide | A reagent used for the dehydrogenation of various nitrogen-containing heterocycles. | scilit.com |

Regioselective Synthesis and Stereocontrol in Oxazole Formation

Achieving specific substitution patterns on the oxazole ring is a central challenge in heterocyclic chemistry. The synthesis of a 2,4-disubstituted oxazole like 4-methyl-2-propyl-oxazole requires precise control over the regiochemical outcome of the ring-forming reaction.

The final substitution pattern on the oxazole ring is determined by the choice of synthetic method and the corresponding starting materials. Several classical and modern reactions provide reliable access to specific regioisomers.

From α-Amino Acids: A practical sequence for synthesizing 2,4-disubstituted oxazoles starts from α-amino acids. nih.gov This method involves the formation of an intermediate α-acylamino aldehyde, which is then cyclodehydrated to furnish the desired oxazole. nih.gov

Van Leusen Oxazole Synthesis: This powerful method utilizes tosylmethyl isocyanide (TosMIC) as a key building block. nih.gov The reaction of an aldehyde (in this case, butanal) with TosMIC would typically lead to a 5-substituted oxazole. To achieve a 2,4-disubstituted pattern, modified versions or different starting materials are necessary, highlighting the importance of the chosen synthetic pathway in determining the substitution pattern. nih.gov

From Carboxylic Acids and Isocyanides: As discussed previously, the direct conversion of carboxylic acids (e.g., butyric acid) with isocyanoacetates provides a route to 4,5-disubstituted oxazoles. nih.govacs.org Careful selection of the isocyanide component is crucial for controlling the substituents at the 4- and 5-positions.

Hantzsch-Type Synthesis: The reaction of α-bromo-1,3-diketones with thioamides can lead to regioselective formation of thiazoles. nih.gov An analogous reaction using amides and α-haloketones (the Robinson-Gabriel synthesis) is a classic method for oxazole formation. For 4-methyl-2-propyl-oxazole, the reaction would involve an amide derived from butyric acid and a C3-haloketone like 1-halopropan-2-one. The regioselectivity is driven by the nucleophilic attack of the amide oxygen onto the more electrophilic carbonyl carbon of the haloketone.

The following table summarizes how different synthetic approaches can control the final substitution pattern on the oxazole ring.

| Synthetic Method | Key Reagents | Resulting Substitution Pattern | Reference |

| From α-Amino Acids | α-Amino acids, Acylating agents | 2,4-Disubstituted | nih.gov |

| From Carboxylic Acids | Carboxylic acids, Isocyanoacetates | 4,5-Disubstituted | nih.govacs.org |

| Van Leusen Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Primarily 5-substituted (can be modified) | nih.gov |

| Robinson-Gabriel Synthesis | α-Acylamino ketones | 2,4,5-Trisubstituted or Disubstituted | nih.gov |

| Direct from Aldehydes | Aldehydes, Serine | 2,4-Disubstituted | scilit.comnih.gov |

Synthesis of Chiral Oxazoline and Oxazole Derivatives

The synthesis of chiral oxazoles and their precursors, oxazolines, is paramount for creating enantiomerically pure pharmaceutical agents. Asymmetric bifunctional organocatalysts that incorporate both Brønsted acid and Lewis base functionalities on a single chiral framework have proven effective. organic-chemistry.org These catalysts work in synergy to activate substrates and control the stereochemical outcome of reactions. For instance, (S)-3-[2-(diphenylphosphino)phenyl]BINOL has been successfully employed as an asymmetric bifunctional organocatalyst in the aza-Morita-Baylis-Hillman reaction, a key step in building chiral backbones that can be converted to oxazole derivatives. organic-chemistry.org This approach enables high enantioselectivity by precisely positioning the reacting partners. organic-chemistry.org

The van Leusen oxazole synthesis, a powerful method for forming the oxazole ring, can also be adapted for chiral synthesis. nih.gov By starting with chiral aldehydes or employing chiral auxiliaries, it is possible to generate chiral oxazole products. The reaction, which typically involves reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, is highly adaptable for creating complex and multi-substituted chiral molecules. nih.gov

Catalytic Approaches in Oxazole Synthesis

Catalysis offers a powerful toolkit for the synthesis of oxazoles, providing routes that are often more efficient and selective than classical methods. Both metal-catalyzed and organocatalytic approaches have been extensively developed.

Metal-catalyzed reactions are a cornerstone of modern oxazole synthesis, enabling the construction of the heterocyclic core through various C-N and C-O bond-forming strategies.

Palladium (Pd) Catalysis: Palladium catalysts are effective for creating polysubstituted oxazoles from simple arenes and nitriles through C-H activation and a cascade annulation sequence. rsc.org A notable protocol involves a Pd-catalyzed/Cu-mediated oxidative cyclization that forms trisubstituted oxazoles, where water serves as the oxygen atom source. rsc.org This process proceeds through a cascade formation of C–N and C–O bonds. rsc.org

Copper (Cu) Catalysis: Copper catalysis is widely used due to its lower cost and unique reactivity. Copper(II) triflate has been used to catalyze the reaction between α-diazoketones and amides to form 2,4-disubstituted oxazoles. tandfonline.com Another method involves a copper-catalyzed, solvent-free oxidative annulation to produce 2,4,5-triarylated oxazoles under an oxygen atmosphere at mild temperatures. organic-chemistry.org Furthermore, copper catalysts, facilitated by silver benzoate (B1203000) additives, have been developed for the C–N coupling of iodoazoles with aromatic nitrogen heterocycles, allowing for the modular synthesis of complex oxazole-containing structures. nih.gov

Nickel (Ni) Catalysis: Nickel catalysts are also employed, particularly in Suzuki-Miyaura coupling reactions, to produce 2,4,5-trisubstituted oxazoles from carboxylic acids, amino acids, and boronic acids. tandfonline.com

The table below summarizes key metal-catalyzed reactions for oxazole synthesis.

Table 1: Metal-Catalyzed Synthesis of Oxazoles| Catalyst System | Reactants | Product | Key Features | Reference(s) |

|---|---|---|---|---|

| Pd(OAc)₂ / Cu(OAc)₂ | Propargylamides | Trisubstituted Oxazoles | Cascade C-N/C-O bond formation; water as oxygen source. | rsc.org |

| Pd(OAc)₂ | Simple Arenes, Aliphatic Nitriles | 2,4,5-Trisubstituted Oxazoles | Involves C-H activation and cascade annulation; redox-neutral. | rsc.org |

| Cu(OTf)₂ | α-Diazoketones, Amides | 2,4-Disubstituted Oxazoles | Efficient synthesis of analogs of natural products like Balsoxin. | tandfonline.com |

| CuI / Ag-Benzoate | Iodo-oxazoles, N-Heterocycles | N-(oxazol-yl)heterocycles | Modular synthesis via C-N coupling. | nih.gov |

| Ni-catalyst | Carboxylic Acid, Amino Acid, Boronic Acid | 2,4,5-Trisubstituted Oxazoles | One-pot Suzuki-Miyaura coupling reaction. | tandfonline.com |

| Au-complexes | N-propargylamides | Functionalized Oxazoles | Merges gold catalysis with organocatalytic oxidation. | nih.gov |

Organocatalysis provides a metal-free alternative for oxazole synthesis, often with high efficiency and under mild conditions. researchgate.net

Lewis Acid Catalysis: Organoboron Lewis acids like tris(pentafluorophenyl)borane (B72294) [B(C6F5)3] have been shown to catalyze the synthesis of substituted oxazoles from α-diazocarbonyl compounds and nitriles. researchgate.net This method offers a metal-free route with broad functional group compatibility. researchgate.net

Brønsted Acid/Base Catalysis: The classic van Leusen synthesis relies on a base (like K₂CO₃ or an ion-exchange resin) to deprotonate TosMIC, initiating the cyclization with an aldehyde. nih.gov This method is known for its operational simplicity and effectiveness. nih.gov Bifunctional catalysts that combine a Brønsted acid and a Lewis base on a single chiral molecule can synergistically activate substrates, leading to high enantioselectivity in reactions that form precursors to chiral oxazoles. organic-chemistry.org

Iodine Catalysis: Iodine, often used with an oxidant like tert-butyl hydroperoxide (TBHP), can catalyze the domino oxidative cyclization of β-acylamino ketones to selectively yield either oxazolines or oxazoles, depending on the choice of base. organic-chemistry.org This transition-metal-free process is practical and efficient for creating polysubstituted oxazoles. organic-chemistry.org

Flow Chemistry and Green Chemistry Methodologies for Oxazole Production

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. Flow chemistry and green chemistry principles are increasingly being applied to the production of oxazoles.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and potential for automation. A multipurpose mesofluidic flow reactor has been used for the automated synthesis of 4,5-disubstituted oxazoles. durham.ac.uk In this system, an acyl chloride and ethyl isocyanoacetate are mixed and then passed through a cartridge containing a solid-supported base, which catalyzes the intramolecular cyclization to yield the oxazole product with high purity and yield (>80%). durham.ac.uk

Another innovative flow process involves the photochemical transposition of isoxazoles into their corresponding oxazole isomers. acs.orgnih.gov This rapid and mild transformation allows for the synthesis of diverse di- and trisubstituted oxazoles and has been successfully scaled to produce gram quantities of material. acs.orgnih.gov

Table 2: Continuous Flow Synthesis of Oxazoles

| Flow Method | Reactants | Key Conditions | Advantages | Reference(s) |

|---|---|---|---|---|

| Mesofluidic Flow Reactor | Acyl Chloride, Ethyl Isocyanoacetate | Solid-supported base (PS-BEMP), Acetonitrile (B52724) solvent | Automated, rapid (20-30 min), >80% yield, high purity. | durham.ac.uk |

| Photochemical Transposition | Isoxazoles | UV irradiation in a flow reactor | Mild, rapid, scalable to gram quantities, generates diverse products. | organic-chemistry.orgacs.orgnih.gov |

Green chemistry aims to minimize the environmental impact of chemical processes. Key strategies in oxazole synthesis include using non-toxic reagents and solvents, improving atom economy, and reducing energy consumption.

Several approaches align with these principles:

Metal-Free Reactions: Methods that avoid heavy metals are inherently greener. Iodine-catalyzed oxidative cyclizations and organocatalyzed syntheses are prime examples. organic-chemistry.orgresearchgate.net A recently developed method uses CO₂ and photoredox co-catalysis for the oxidative cyclization of α-bromo ketones and amines, avoiding both transition metals and peroxides. organic-chemistry.org

Use of Greener Solvents: The van Leusen synthesis has been adapted to run in water, a significant improvement over traditional organic solvents. nih.gov

Solvent-Free Conditions: Solid-phase synthesis, where reactants are ground together without a solvent, represents a highly green approach. researchgate.net This has been applied to the synthesis of related oxadiazoles (B1248032) and demonstrates a path forward for oxazole synthesis. researchgate.net

Efficient Catalysis: Using inexpensive and non-toxic reagents like iodine in combination with an environmentally benign oxidant like Oxone® offers a practical and sustainable approach to building complex molecules. acs.orgacs.org

By embracing these advanced catalytic and process methodologies, the synthesis of Oxazole, 4-methyl-2-propyl and its derivatives can be achieved with greater efficiency, selectivity, and sustainability, meeting the demands of modern pharmaceutical and materials science.

Reaction Mechanisms and Reactivity Studies of Oxazole, 4 Methyl 2 Propyl Analogues

Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring System

The reactivity of the oxazole ring is dictated by its electronic structure, which renders it a unique aromatic system. numberanalytics.com It is less aromatic than its sulfur-containing counterpart, thiazole, and significantly less so than benzene. clockss.org This reduced aromaticity, coupled with the presence of two heteroatoms, defines its behavior towards electrophiles and nucleophiles.

Deactivation Towards Electrophiles and Ring Stability

The oxazole ring is generally considered to be deactivated towards electrophilic attack. pharmaguideline.com This is due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the ring system. numberanalytics.com Electrophilic aromatic substitution, when it does occur, preferentially takes place at the C5 position, followed by the C4 position. wikipedia.orgkomorowski.edu.pl However, these reactions typically require the presence of electron-donating groups on the ring to proceed efficiently. numberanalytics.comwikipedia.org Without such activating groups, harsh reaction conditions are often necessary, and reactions like nitration and sulfonation may not occur at all on the unsaturated oxazole ring. pharmaguideline.com

The stability of the oxazole ring is moderate. While it possesses a degree of aromatic character, it is susceptible to ring-opening reactions under certain conditions. clockss.org For instance, metallation at the C2 position with strong bases like butyllithium (B86547) can lead to an equilibrium with a ring-opened enolate-isonitrile species. pharmaguideline.comwikipedia.org

Nucleophilic Replacement Reactions on Halogenated Oxazole Derivatives

In contrast to its deactivation towards electrophiles, the oxazole ring is more amenable to nucleophilic attack, particularly when substituted with a good leaving group. Nucleophilic aromatic substitution occurs most readily at the C2 position, which is the most electron-deficient carbon in the ring. pharmaguideline.comwikipedia.org The presence of electron-withdrawing groups at other positions, such as C4, can further facilitate nucleophilic attack at C2. pharmaguideline.com

Halogenated oxazole derivatives are valuable intermediates for introducing a variety of functional groups onto the oxazole ring. For example, a halogen atom at the C2 position can be readily displaced by various nucleophiles. pharmaguideline.com However, it is important to note that nucleophilic attack on the oxazole ring can sometimes lead to ring cleavage rather than simple substitution. pharmaguideline.com

Cycloaddition Reactions of Oxazoles

The oxazole ring can participate in cycloaddition reactions, acting as a diene component. This reactivity provides a powerful tool for the synthesis of other important heterocyclic systems, such as furans and pyridines. researchgate.net

Diels-Alder Reactions for Furan and Pyridine (B92270) Ring Formation

Oxazoles undergo Diels-Alder reactions with various dienophiles. wikipedia.org The reaction with alkynes leads to the formation of furans, while the reaction with alkenes yields pyridines. clockss.orgresearchgate.net These reactions typically proceed through a [4+2] cycloaddition mechanism, where the oxazole acts as the diene. The initial cycloadduct is often unstable and undergoes further transformation to afford the final aromatic product. researchgate.net

The electronic nature of the substituents on both the oxazole and the dienophile plays a crucial role in these reactions. Electron-donating groups on the oxazole and electron-withdrawing groups on the dienophile generally accelerate the reaction, consistent with a normal electron-demand Diels-Alder reaction. clockss.org Conversely, oxazoles with electron-withdrawing groups can participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. clockss.orgnih.gov

| Dienophile | Product | Reference |

| Alkyne | Furan | clockss.orgresearchgate.net |

| Alkene | Pyridine | wikipedia.orgresearchgate.net |

(3+2) Cycloaddition Reactions in Oxazole Synthesis and Functionalization

Beyond their role as dienes in [4+2] cycloadditions, oxazoles and their precursors can also be involved in [3+2] cycloaddition reactions. These reactions are particularly useful for the synthesis of the oxazole ring itself and for the introduction of further functionalization. rsc.orgacs.orgresearchgate.net

One notable example is the van Leusen oxazole synthesis, which involves the [3+2] cycloaddition of an aldehyde with a tosylmethyl isocyanide (TosMIC) derivative. nih.gov This method provides a versatile route to 5-substituted oxazoles. nih.gov Other [3+2] cycloaddition strategies have been developed for the synthesis of various oxazole derivatives, including those involving arynes and oxaziridines, as well as electrochemical methods. rsc.orgnih.gov

Specific Transformations of Substituents on the Oxazole Ring

For instance, a hydroxyl group on the oxazole ring can be converted into a triflate, which is an excellent leaving group for cross-coupling reactions. This allows for the introduction of various aryl and acetylenic groups at that position. acs.org Metallation of the oxazole ring, followed by reaction with an electrophile, is another common strategy for introducing substituents. researchgate.net The predictable regioselectivity of metallation makes it a powerful tool in the synthesis of complex oxazole-containing natural products. researchgate.net

Furthermore, the oxazole ring itself can be used as a precursor to other functional groups. For example, the oxazole nucleus can be rearranged to a thiazoline (B8809763) ring under certain conditions. researchgate.net

Substitution Reactions at Propyl and Methyl Groups

While the oxazole ring itself can undergo substitution reactions, the side chains also present opportunities for chemical modification. In analogues of Oxazole, 4-methyl-2-propyl, the propyl and methyl groups can be subject to substitution reactions, although these are less commonly the primary focus of reactivity studies compared to the heterocyclic ring itself.

Electrophilic substitution on the oxazole ring is generally favored at the C5 position, particularly when an electron-donating group is present. tandfonline.com Nucleophilic substitution is rarer but can occur, with the order of reactivity being C2 > C4 > C5, especially when halogens are the leaving groups. tandfonline.com

Oxidation and Reduction Pathways of the Oxazole Ring and its Side Chains

The oxazole ring and its side chains can undergo both oxidation and reduction, leading to a variety of products.

Oxidation:

Oxazole rings are susceptible to oxidation, which often occurs at the C4 position and can lead to cleavage of the C-C bond. tandfonline.com The photo-oxidation of oxazoles, particularly through reaction with singlet oxygen, has been a subject of detailed study. This reaction typically proceeds via a [4+2]-cycloaddition of singlet oxygen to the C2 and C5 positions of the oxazole ring, forming an unstable bicyclic endoperoxide. nih.gov This intermediate can then undergo ring-opening to form triamides. nih.gov

The presence of substituents can influence the rate of photo-oxidation. For instance, substituted oxazoles like 4-methyl-2,5-diphenyloxazole exhibit a slightly higher pseudo-first-order reaction rate compared to unsubstituted oxazole. nih.gov This is attributed to the electronic effects of the functional groups. nih.gov

Reduction:

Reduction of the oxazole ring can lead to ring-opening or the formation of oxazolines. tandfonline.com A notable method for oxazole reduction involves the use of a nickel and aluminum alloy in aqueous potassium hydroxide. tandfonline.com

Detailed Mechanistic Investigations of Oxazole Transformations

The formation and transformation of the oxazole ring involve intricate mechanistic pathways that have been the subject of extensive research.

Protonation and Cyclization Mechanisms in Oxazole Formation

The formation of the oxazole ring is a cornerstone of heterocyclic synthesis, with several named reactions describing its construction.

Protonation:

Protonation of the oxazole ring typically occurs at the nitrogen atom at the 3-position. tandfonline.com Oxazoles are considered weak bases, with a pKa of the conjugate acid being around 0.8. wikipedia.org This is significantly less basic than the related imidazole (B134444) ring system. wikipedia.orgyoutube.com The lower basicity is attributed to the higher electronegativity of the oxygen atom, which is reluctant to hold a positive charge. youtube.com

Cyclization Mechanisms:

Several synthetic methodologies highlight the cyclization mechanisms leading to oxazoles:

Robinson-Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones. The mechanism proceeds through protonation, cyclization, dehydration, and subsequent deprotonation. youtube.com

Fischer Oxazole Synthesis: This synthesis utilizes a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org The mechanism begins with the formation of an iminochloride intermediate from the cyanohydrin, which then reacts with the aldehyde, leading to a chloro-oxazoline intermediate that eliminates HCl to form the oxazole. wikipedia.org

Van Leusen Oxazole Synthesis: This reaction involves the use of tosylmethyl isocyanide (TosMIC) and an aldehyde. nih.gov The mechanism is a 1,3-dipolar cycloaddition. nih.gov

From Carboxylic Acids: A modern approach involves the in situ activation of a carboxylic acid to form a trifluorosulfonyl mixed anhydride. This is followed by reaction with an isocyanoacetate and subsequent cyclization to yield the oxazole. nih.gov

From α-diazoketones: A metal-free approach utilizes a Brønsted acid catalyst, such as trifluoromethanesulfonic acid (TfOH), to promote the cyclization of α-diazoketones with amides or thioamides. acs.orgnih.gov Experimental studies suggest that a 2-oxo-2-phenylethyl trifluoromethanesulfonate (B1224126) acts as a key intermediate in this process. acs.org

| Reaction Name | Key Reactants | Key Intermediate | Reference |

| Robinson-Gabriel Synthesis | 2-Acylaminoketone | - | youtube.com |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Iminochloride | wikipedia.org |

| Van Leusen Oxazole Synthesis | Tosylmethyl isocyanide (TosMIC), Aldehyde | - | nih.gov |

| From Carboxylic Acids | Carboxylic acid, Isocyanoacetate | Trifluorosulfonyl mixed anhydride | nih.gov |

| From α-diazoketones | α-diazoketone, Amide/Thioamide | 2-oxo-2-phenylethyl trifluoromethanesulfonate | acs.org |

Oxazole Ring Opening and Rearrangement Pathways

The oxazole ring can undergo several types of ring-opening and rearrangement reactions, demonstrating its versatility as a synthetic intermediate.

Ring Opening:

Deprotonation at the C2 position can lead to a ring-opened enolate-isonitrile in equilibrium with the lithiated oxazole. wikipedia.org

Nucleophilic addition to the oxazole ring can result in ring opening and subsequent recyclization to form other heterocyclic systems like pyrroles, pyrimidines, pyrazoles, thiazoles, and imidazoles. tandfonline.com

A serendipitous rearrangement of an oxazole to a thiazoline ring has been observed under mild conditions, proceeding through oxazole ring-opening and recyclization of an isothiosemicarbazone intermediate. researchgate.net

Rearrangements:

Cornforth Rearrangement: This thermal rearrangement of 4-acyloxazoles involves the exchange of the acyl residue and the C5 substituent. wikipedia.org

Boulton–Katritzky Rearrangement: This is a notable rearrangement reaction for 1,2,4-oxadiazoles, which are isomers of oxazoles. researchgate.net

Dynamic Electrocyclizations: A novel skeletal rearrangement of an oxazole to an azepine and a pyrrole (B145914) has been reported, proceeding through a dynamic 8π electrocyclization process. nih.gov This method allows for regioselective control over competitive 6π and 8π electrocyclization reactions. nih.gov

| Transformation | Description | Key Feature | Reference |

| Ring Opening via Deprotonation | Deprotonation at C2 leads to an equilibrium with a ring-opened enolate-isonitrile. | Formation of a reactive intermediate. | wikipedia.org |

| Ring Opening via Nucleophilic Addition | Nucleophilic attack leads to ring opening and recyclization into other heterocycles. | Versatile precursor for other heterocycles. | tandfonline.com |

| Cornforth Rearrangement | Thermal rearrangement of 4-acyloxazoles. | Exchange of substituents at C4 and C5. | wikipedia.org |

| Dynamic Electrocyclization | Skeletal rearrangement to azepines and pyrroles. | Controlled 8π electrocyclization. | nih.gov |

Theoretical and Computational Studies of Oxazole, 4 Methyl 2 Propyl Systems

Quantum Mechanical Calculation Methodologies Applied to Oxazoles

The application of quantum mechanical calculations is crucial for modeling the properties of oxazole (B20620) derivatives. These methodologies allow for the precise calculation of molecular geometries, electronic energies, and other key physicochemical parameters.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules, including oxazole derivatives, due to its favorable balance of accuracy and computational cost. arxiv.org DFT methods, particularly using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), are extensively applied to determine the optimized molecular geometry, electronic structure, and reactivity of these compounds. irjweb.comacs.org

Studies on related heterocyclic systems demonstrate that DFT calculations are used to determine key quantum chemical parameters. These parameters include the total energy, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netrsc.org The analysis of these parameters helps in understanding the molecule's stability, polarity, and potential for intramolecular charge transfer. irjweb.com Although specific literature on Oxazole, 4-methyl-2-propyl is scarce, the principles from studies on other substituted oxazoles are directly applicable. irjweb.comacs.org For instance, calculations would typically be performed with a basis set such as 6-311++G(d,p) to ensure high accuracy. irjweb.comacs.org

Table 1: Representative Quantum Chemical Parameters Calculated via DFT for a Substituted Oxazole System This table presents typical data obtained from DFT (B3LYP/6-311G++(d,p)) calculations on oxazole derivatives, which would be analogous to the expected values for this compound.

| Parameter | Description | Typical Value (a.u.) |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecular structure. | -400 to -500 |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -0.2 to -0.3 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.05 to 0.05 |

| Energy Gap (ΔE) | The difference between LUMO and HOMO energies (LUMO-HOMO). | 0.15 to 0.35 |

| Dipole Moment | A measure of the molecule's overall polarity. | 2.0 to 4.0 D |

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It serves as a starting point for more advanced and accurate methods that incorporate electron correlation. In the context of oxazole systems, HF calculations are used to obtain initial approximations of the molecular orbitals and electronic energies. arxiv.org

While DFT methods, which include some measure of electron correlation, are generally preferred for final property calculations, the HF method remains significant. arxiv.org It is particularly useful in comparative studies and for understanding the fundamental electronic structure without the complexities of electron correlation. Modern implementations often use HF as the initial step for subsequent calculations, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) methods, to achieve higher accuracy. researchgate.netresearchgate.net The self-consistent field (SCF) procedure is used to solve the HF equations iteratively until the electronic energy converges. wikipedia.org

The choice of a basis set is a critical factor that dictates the accuracy and computational cost of quantum mechanical calculations. umich.edunumberanalytics.com A basis set is a set of mathematical functions (basis functions) used to build molecular orbitals. For molecules like this compound, which contain first- and second-row atoms (C, H, N, O), a variety of basis sets are available.

Commonly used basis sets belong to the Pople family (e.g., 6-31G(d,p), 6-311++G(d,p)) and the Dunning correlation-consistent family (e.g., cc-pVDZ, cc-pVTZ). researchgate.netarxiv.org The notation indicates the complexity and flexibility of the basis set:

Split-valence sets (e.g., 6-31G): Use multiple functions for valence electrons, providing more flexibility where chemical bonding occurs.

Polarization functions (d,p): Add functions with higher angular momentum (d-functions on heavy atoms, p-functions on hydrogen) to describe the anisotropy of electron distribution in bonds.

Diffuse functions (+): Add functions with small exponents to better describe weakly bound electrons, anions, and non-covalent interactions.

Selecting an appropriate basis set involves a trade-off. Larger basis sets provide greater accuracy but increase computational time significantly. umich.edu For many applications involving oxazole derivatives, the B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to yield reliable results for geometries and electronic properties. acs.orgresearchgate.net

Table 2: Common Basis Sets and Their Characteristics for Oxazole Systems

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G(d) | Double-zeta split-valence with polarization on heavy atoms. | Routine geometry optimizations and preliminary calculations. |

| 6-311++G(d,p) | Triple-zeta split-valence with diffuse and polarization functions on all atoms. | High-accuracy calculations of electronic properties and reaction energies. acs.org |

| cc-pVTZ | Correlation-consistent triple-zeta. | High-level calculations where electron correlation is critical; benchmark studies. arxiv.org |

| def2-SVP | Split-valence with polarization (Karlsruhe family). | Good balance of cost and accuracy for general-purpose calculations. arxiv.org |

Electronic Structure and Molecular Properties Analysis

Following the quantum mechanical calculations, a detailed analysis of the resulting electronic structure is performed to interpret the molecule's chemical nature. This involves examining the molecular orbitals and the distribution of electron density.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com

A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce electronic transitions. irjweb.com

For a molecule like this compound, FMO analysis would involve visualizing the spatial distribution of the HOMO and LUMO to identify the likely sites for electrophilic and nucleophilic attack. The HOMO is typically located over the electron-rich parts of the molecule, while the LUMO is spread over the electron-deficient regions. mdpi.com

Table 3: Representative Frontier Molecular Orbital (FMO) Data for a Substituted Oxazole This table illustrates typical FMO energy values and the resulting energy gap, which are critical for assessing the reactivity of this compound.

| Orbital | Typical Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.5 eV | Region of electron donation (nucleophilic character). |

| LUMO | -1.0 eV | Region of electron acceptance (electrophilic character). researchgate.net |

| Energy Gap (ΔE) | 5.5 eV | Indicates high kinetic stability and moderate reactivity. researchgate.net |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, core orbitals). researchgate.net This method is particularly powerful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer. mdpi.com

The core of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. mdpi.comresearchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to electron delocalization.

For this compound, NBO analysis would reveal key interactions, such as:

π → π *: Delocalization between pi-bonding orbitals and pi-antibonding orbitals within the oxazole ring and any conjugated substituents.

n → σ : Interactions between a lone pair (n) on the nitrogen or oxygen atom and an adjacent antibonding sigma orbital (σ). This is a classic hyperconjugative interaction that contributes to molecular stability. mdpi.com

These interactions are crucial for understanding the electronic communication within the molecule and explaining its structural and reactivity patterns. researchgate.net

Table 4: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in a Heterocyclic System This table shows examples of intramolecular interactions and their stabilization energies that would be identified in an NBO analysis of this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C=N) | π(C=C) | 20-30 | π-conjugation within the ring. mdpi.com |

| LP(1) N | σ(C-O) | 5-10 | Lone pair delocalization (hyperconjugation). researchgate.net |

| LP(2) O | σ(C-N) | 2-5 | Lone pair delocalization (hyperconjugation). mdpi.com |

| σ(C-H) | σ(C-C) | 1-3 | Sigma bond delocalization. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map visualizes the electrostatic potential on the electron density surface of a molecule, with different colors representing varying potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. Green and yellow denote regions with near-zero and slightly negative potential, respectively. The potential increases in the order of red < orange < yellow < green < blue. researchgate.netresearchgate.net

For a molecule like 4-methyl-2-propyloxazole, the MEP map would highlight the electron-rich and electron-poor regions. The negative potential (red) is generally localized over electronegative atoms, such as the oxygen and nitrogen atoms of the oxazole ring, making them the most probable sites for electrophilic attack. nih.gov Conversely, the positive potential (blue) is typically found around the hydrogen atoms of the methyl and propyl groups, as well as the hydrogen atom on the oxazole ring, indicating these as likely sites for nucleophilic attack. researchgate.netresearchgate.net

This analysis of the MEP provides crucial insights into the molecule's reactivity and its potential interactions with other chemical species, including biological targets. researchgate.net The distribution of electrostatic potential can significantly influence the molecule's orientation when approaching a receptor or another reactant, thereby guiding the initial steps of a chemical reaction.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a fundamental aspect of understanding the three-dimensional structure and flexibility of a molecule. For a molecule with rotatable bonds, such as the propyl group in 4-methyl-2-propyloxazole, multiple conformations can exist. Computational methods are employed to explore the potential energy surface (PES) of the molecule, which maps the energy of the system as a function of its geometry.

The process involves systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy at each step. This allows for the identification of stable conformers, which correspond to the local minima on the PES, and transition states, which are the saddle points connecting these minima. Quantum-chemical methods, such as the Perturbed Configuration Interaction using Localized Orbitals (PCILO) method, have been used for such analyses. nih.gov

The conformational analysis of a molecule like 4-methyl-2-propyloxazole would reveal the preferred spatial arrangement of the propyl group relative to the oxazole ring. The relative energies of the different conformers determine their population at a given temperature. The flexibility of the molecule and the barriers to internal rotation can have a significant impact on its chemical and physical properties, including its ability to bind to a receptor. The inclusion of molecular flexibility in conformational analysis has been shown to have a significant effect on the allowed conformational space of a molecule. nih.gov

Spectroscopic Parameter Prediction via Computational Chemistry

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. nih.gov Computational methods, particularly those based on density functional theory (DFT), have become increasingly accurate in predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.govnih.gov

The prediction of ¹H and ¹³C NMR chemical shifts for 4-methyl-2-propyloxazole would involve optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has been significantly improved by the development of machine learning algorithms trained on large experimental datasets. nih.gov

The agreement between calculated and experimental NMR data can be quantified using statistical parameters like the corrected mean average error (CMAE). nih.gov Such computational analyses are invaluable for assigning experimental spectra and can even help in distinguishing between different possible isomers or conformers of a molecule. nih.gov

Table 1: Predicted NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | Data not available |

| ¹³C | Data not available |

Computational Simulation and Assignment of Vibrational Spectra

The process involves calculating the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies often need to be scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The resulting simulated spectrum can then be compared with the experimental spectrum to aid in the assignment of the observed vibrational bands to specific molecular motions.

For 4-methyl-2-propyloxazole, the calculated vibrational spectrum would show characteristic bands for the C-H stretching of the methyl and propyl groups, the C=N and C=C stretching of the oxazole ring, and various bending and deformation modes. These simulations are crucial for a detailed understanding of the molecule's vibrational properties. arxiv.org

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (propyl) | Data not available |

| C-H stretch (methyl) | Data not available |

| C=N stretch (oxazole) | Data not available |

| C=C stretch (oxazole) | Data not available |

Time-Dependent DFT (TD-DFT) for Electronic Excitation Studies

Time-dependent density functional theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules. researchgate.netrsc.org It allows for the prediction of electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. wikipedia.orgsissa.it

TD-DFT calculations for 4-methyl-2-propyloxazole would provide insights into its ultraviolet-visible (UV-Vis) absorption spectrum. The calculations would identify the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of molecules containing heteroatoms and double bonds. Visualizing the molecular orbitals involved in these transitions can help in understanding the charge redistribution upon electronic excitation. rsc.org

While TD-DFT is a powerful tool, it has known limitations, particularly in describing charge-transfer and Rydberg excited states. researchgate.netrsc.org Therefore, careful validation and interpretation of the results are necessary.

Table 3: Predicted Electronic Transitions

| Transition | Excitation Energy (eV) | Oscillator Strength |

| S₀ → S₁ | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available |

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and transition states involved.

For reactions involving 4-methyl-2-propyloxazole, computational studies could be used to explore various potential reaction pathways. For instance, in a substitution or addition reaction, calculations could determine the most likely site of attack, the stereochemistry of the products, and the activation energy barriers for each step. This information is crucial for understanding the kinetics and thermodynamics of the reaction.

Methods such as DFT are commonly used to calculate the energies of the stationary points along the reaction coordinate. The intrinsic reaction coordinate (IRC) can be followed from the transition state to confirm that it connects the reactants and products. Such studies provide a detailed, atomistic-level understanding of the reaction mechanism that can be difficult to obtain through experimental means alone.

Therefore, constructing a detailed article on the transition state analysis, energy barrier calculations, reaction kinetics, and dynamics simulations for this compound is not feasible without specific research data on this particular compound.

To provide the requested article, dedicated computational studies would need to be performed on this compound. Such studies would involve:

Transition State Analysis and Energy Barrier Calculations: This would require quantum mechanical calculations (e.g., using Density Functional Theory - DFT) to map the potential energy surface of reactions involving the molecule. This would allow for the identification of transition states and the calculation of the energy barriers for various transformations.

Reaction Kinetics and Dynamics Simulations: Following the determination of the energy landscape, reaction rate constants could be calculated using transition state theory. Molecular dynamics simulations could then be employed to simulate the time evolution of the system, providing insights into the reaction mechanisms and dynamics of the transformations of this compound.

Without such dedicated research, any attempt to provide the requested information would be speculative and would not meet the required standards of scientific accuracy. Further research is needed to elucidate the specific computational and theoretical characteristics of this compound.

Advanced Research Applications of Oxazole, 4 Methyl 2 Propyl and Its Derivatives in Chemical Science

Applications in Materials Science and Engineering

The unique electronic and structural properties of the oxazole (B20620) nucleus make it a valuable component in the design of novel materials with tailored functionalities. Research into polymers and dyes incorporating the 4-methyl-2-propyl oxazole motif and related structures has unveiled promising applications in electronics, optics, and smart materials.

Design of Stimuli-Responsive Oxazole-Based Polymeric Systems

Poly(2-oxazoline)s, including those derived from 4-methyl-2-propyl oxazole, are a class of "smart" polymers that can respond to external stimuli such as temperature and pH. mdpi.comnih.gov This responsiveness is often linked to the lower critical solution temperature (LCST) behavior of these polymers in aqueous solutions.

Polymers with small hydrophobic side chains, such as poly(2-n-propyl-2-oxazoline), are known to exhibit thermo-responsive properties. globalresearchonline.net The introduction of a methyl group at the 4-position, as in poly(2-propyl-4-methyl-2-oxazoline), can further modulate these properties. Copolymers of 2-propyl-4-methyl-2-oxazoline with other 2-oxazolines, such as the hydrophilic 2-methyl-2-oxazoline, allow for the fine-tuning of the LCST. acs.org

These stimuli-responsive polymers can be designed to undergo reversible or irreversible changes in their physical and chemical properties. mdpi.com For example, they can be used to create hydrogels that swell or shrink in response to pH changes. nih.gov This behavior is due to the ionization of pendant groups along the polymer backbone. nih.gov Such "intelligent" materials have numerous potential applications in fields like controlled drug delivery, tissue engineering, and biosensing. mdpi.comnih.gov

| Polymer System | Stimulus | Response | Potential Application |

| Poly(2-propyl-4-methyl-2-oxazoline) copolymers | Temperature | Phase transition (LCST) | Drug delivery, smart surfaces |

| Poly(2-oxazoline)s with ionizable groups | pH | Swelling/deswelling of hydrogel | pH-sensitive drug release, sensors |

Table 4: Examples of Stimuli-Responsive Poly(2-oxazoline) Systems acs.orgnih.gov

Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The oxazole ring is a valuable heterocycle in synthetic organic chemistry, serving as a precursor to more complex molecular architectures, including other heterocyclic systems and analogues of natural products.

Precursors for Advanced Heterocyclic Scaffolds and Natural Product Analogues

Oxazole-containing compounds, including derivatives of 4-methyl-2-propyl oxazole, are important building blocks in the synthesis of a wide range of biologically active molecules. nih.govnih.gov The oxazole moiety can be found in numerous natural products, many of which exhibit significant pharmacological activities such as antibacterial, antiviral, and anticancer properties. nih.gov

The synthesis of densely functionalized oxazole-containing amino acids has been described, which are then used to prepare macrocycles. nih.gov These macrocyclic scaffolds, incorporating the oxazole unit, have potential applications in supramolecular chemistry and as peptidomimetics. nih.govnih.gov The presence of the oxazole ring can confer increased stability and specific electronic properties to peptide chains, facilitating interactions with biological targets. nih.gov

Furthermore, the oxazole ring itself can be a synthetic target, with various methods developed for its construction. These methods often allow for the introduction of a diverse range of substituents at different positions of the ring, providing access to a wide array of oxazole derivatives for further synthetic elaboration. The 4-methyl-2-propyl substitution pattern provides a specific starting point for the construction of more complex molecules, where the alkyl groups can influence the reactivity and physical properties of the intermediates and final products.

The synthesis of analogues of natural products containing the oxazole core is an active area of research, driven by the desire to develop new therapeutic agents with improved properties. nih.gov The ability to synthetically modify the substitution pattern of the oxazole ring, for example, by using 4-methyl-2-propyl oxazole as a starting material, is crucial for structure-activity relationship studies and the optimization of biological activity.

Intermediates in the Chemical Synthesis of Pyridoxol (Vitamin B6) Analogues

Oxazole derivatives, including 4-methyl-2-propyl-oxazole, serve as crucial intermediates in the synthesis of pyridoxol (Vitamin B6) and its analogues. A well-established method involves the Diels-Alder reaction of 4-methyl-5-alkoxy oxazoles with various dienophiles. researchgate.net This approach has been a cornerstone of Vitamin B6 synthesis for many years, providing a reliable pathway to the pyridoxine (B80251) structure. researchgate.netnih.gov

The synthesis of the key intermediate, 4-methyl-5-alkoxy-oxazole, has been a focus of optimization to improve efficiency and safety. researchgate.net Traditional methods often involved hazardous reagents like phosphorus oxychloride. researchgate.net More recent developments have introduced milder and more environmentally friendly alternatives. For instance, a novel and efficient dehydrating agent, trichloroisocyanuric acid in combination with triphenylphosphine (B44618) and triethylamine, has been successfully employed to synthesize 5-butoxy-4-methyl oxazole. researchgate.net Another improved process involves the use of NaHSO4 in toluene, replacing the more toxic HCl/benzene conditions. researchgate.net

The general synthetic strategy often begins with the conversion of an amino acid, such as alanine (B10760859), into an oxazole intermediate, which then undergoes a Diels-Alder reaction to form the pyridine (B92270) ring of pyridoxine. nih.gov The versatility of this method allows for the preparation of various pyridoxine analogues by modifying the substituents on the oxazole ring or the dienophile used in the cycloaddition reaction. nih.govnih.gov

A general route for the synthesis of the intermediate 4-methyl-5-alkoxy-oxazole involves the cyclization of N-alkoxy oxalyl-α-amino acid esters. google.com This can be achieved using a mixture of phosphorus oxychloride, a fatty tertiary amine, and an aromatic hydrocarbon. google.com The resulting 4-methyl-5-alkoxy-α-oxazole acid ester can then be hydrolyzed and decarboxylated to yield the desired 4-methyl-5-alkoxy-oxazole. google.com

The synthesis of labeled Vitamin B6 vitamers, such as [13C3]-pyridoxine, also utilizes this oxazole-based synthetic route, starting from labeled precursors like [13C3]-propionic acid. nih.gov This highlights the adaptability and importance of oxazole intermediates in preparing isotopically labeled compounds for metabolic and mechanistic studies. nih.gov

Building Blocks for Benzoxazole (B165842) and Benzimidazole Derivatives

Oxazole, 4-methyl-2-propyl, and its related derivatives are valuable building blocks in the synthesis of more complex heterocyclic systems like benzoxazoles and benzimidazoles. chemicalbook.comnih.govacs.org These fused ring systems are of significant interest due to their presence in many pharmacologically active molecules. chemicalbook.comnih.gov

The most common approach for synthesizing benzoxazoles involves the condensation of ortho-aminophenols with various carbonyl compounds, including aldehydes, carboxylic acids, and their derivatives. chemicalbook.comnih.gov While direct use of 4-methyl-2-propyl-oxazole in this specific condensation is less common, the oxazole moiety itself is a key structural component that informs the synthesis of these larger structures. The synthesis of 2-substituted benzoxazoles can be achieved through the cyclization of amides, a reaction for which oxazole derivatives can serve as conceptual precursors. nih.gov

Modern synthetic methods often employ catalysts to facilitate the condensation and cyclization steps. For example, a Brønsted acidic ionic liquid gel has been used as an efficient and recyclable heterogeneous catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes under solvent-free conditions. acs.org Other catalytic systems include samarium triflate in aqueous media and various metal catalysts. chemicalbook.comorganic-chemistry.org These methods offer advantages such as high yields, mild reaction conditions, and environmental friendliness. nih.gov

The synthesis of benzimidazoles follows a similar strategy, typically involving the condensation of ortho-phenylenediamines with aldehydes. acs.org The principles of cyclization and aromatization are analogous to those used for benzoxazole synthesis.

Synthetic Utility in Cross-Coupling Reactions for Biaryl and Polyaromatic Systems

Oxazole derivatives, including those with a 4-methyl-2-propyl substitution pattern, are versatile substrates in transition-metal-catalyzed cross-coupling reactions for the formation of biaryl and polyaromatic systems. nih.govthieme-connect.comresearchgate.netnih.gov These reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for constructing carbon-carbon bonds and are fundamental in modern organic synthesis. nih.govthieme-connect.comyoutube.comyoutube.com

The oxazole ring can be functionalized at the C2, C4, or C5 positions with leaving groups like halides or triflates, making them suitable partners for cross-coupling with arylboronic acids (Suzuki-Miyaura) or organostannanes (Stille). nih.govthieme-connect.comresearchgate.net Conversely, organometallic oxazole derivatives can be coupled with aryl halides. researchgate.net The regioselectivity of these reactions allows for the precise construction of complex molecules. nih.govthieme-connect.com

For instance, studies have shown the successful Suzuki and Stille cross-coupling of 2-(phenylsulfonyl)-1,3-oxazole derivatives at the C4 and C5 positions. nih.govthieme-connect.com High yields of the coupled products are typically obtained using palladium catalysts, such as Pd(PPh3)4, in the presence of a base. thieme-connect.com The choice of reaction conditions, including the catalyst, base, and solvent, can be optimized to achieve the desired outcome.

The utility of these cross-coupling reactions extends to the synthesis of biaryl compounds that are of interest in medicinal chemistry and materials science. nih.govrsc.org The ability to directly couple two different aromatic rings offers a convergent and efficient approach to these targets. nih.govchemrxiv.org Biocatalytic oxidative cross-coupling reactions are also emerging as a green alternative for the formation of biaryl bonds. nih.govchemrxiv.org

Below is a data table summarizing representative cross-coupling reactions involving oxazole derivatives.

| Coupling Reaction | Oxazole Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura | 5-Iodo-2-(phenylsulfonyl)-1,3-oxazole | Arylboronic acid | Pd(PPh3)4, Na2CO3/K2CO3 | 5-Aryl-2-(phenylsulfonyl)-1,3-oxazole | thieme-connect.com |

| Stille | 5-Iodo-2-(phenylsulfonyl)-1,3-oxazole | Tri-n-butylvinylstannane | Pd(PPh3)4 | 5-Vinyl-2-(phenylsulfonyl)-1,3-oxazole | thieme-connect.com |

| Suzuki-Miyaura | 4-Bromo-2-(phenylsulfonyl)-1,3-oxazole | Arylboronic acid | Pd(PPh3)4, Na2CO3/K2CO3 | 4-Aryl-2-(phenylsulfonyl)-1,3-oxazole | nih.gov |

| Stille | 4-Bromo-2-(phenylsulfonyl)-1,3-oxazole | Tri-n-butylvinylstannane | Pd(PPh3)4 | 4-Vinyl-2-(phenylsulfonyl)-1,3-oxazole | nih.gov |

Precursors for Oxazolo[5,4-d]pyrimidine (B1261902) Systems

Oxazole derivatives, including 4-methyl-2-propyl-oxazole, are key precursors for the synthesis of fused heterocyclic systems such as oxazolo[5,4-d]pyrimidines. researchgate.net These bicyclic structures are of significant interest due to their diverse biological activities. researchgate.net

There are two primary synthetic strategies for constructing the oxazolo[5,4-d]pyrimidine core. researchgate.net The first involves the cyclization of a pyrimidine (B1678525) ring onto a pre-existing, appropriately substituted oxazole derivative. The second approach entails the cyclization of an oxazole ring onto a pyrimidine derivative. researchgate.net

In the first strategy, an oxazole with amino and cyano or ester groups at adjacent positions (C4 and C5) can be reacted with a suitable one-carbon synthon to form the fused pyrimidine ring. For example, ethyl 5-aminooxazole-4-carboxylate can serve as a building block for constructing the tricyclic oxazolo[5,4-d]pyrimidinone ring system. researchgate.net

The second strategy often starts with a substituted pyrimidine that has reactive groups allowing for the formation of the oxazole ring. This can involve the cyclization of a 5-acylamino-pyrimidine derivative. researchgate.net

The specific substituents on the starting oxazole or pyrimidine precursor determine the substitution pattern of the final oxazolo[5,4-d]pyrimidine product. This allows for the systematic synthesis of libraries of these compounds for biological screening.

Agrochemical Research Applications

Oxazole Derivatives as Precursors for Agrochemical Compounds

Oxazole-containing compounds have found applications in the development of various agrochemicals, including pesticides, fungicides, and herbicides. numberanalytics.comijpsonline.com The oxazole ring serves as a versatile scaffold that can be readily modified to optimize biological activity against specific agricultural pests and diseases. numberanalytics.com

Oxazole derivatives are used as precursors in the synthesis of more complex agrochemical compounds. nih.gov For example, the 1,3,4-oxadiazole (B1194373) ring system, which is structurally related to oxazole, is present in a number of commercialized herbicides and fungicides. nih.govmdpi.com The synthesis of these compounds often involves the cyclization of precursor molecules that may be derived from or share synthetic pathways with oxazole derivatives.

One notable example of a herbicide containing a dihydro-1,2-oxazole ring is pyroxasulfone. nih.gov The synthesis of this class of herbicides involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an olefin, a reaction that highlights the utility of oxazole-related chemistry in agrochemical synthesis. nih.gov

The development of new fungicides is another area where oxazole derivatives play a role. For instance, 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antifungal activity against various plant pathogens. nih.gov These syntheses often start from hydrazides which are condensed with aldehydes and then cyclized to form the oxadiazole ring. nih.gov

Investigation of Plant-Growth Regulating Effects through Chemical Modification

Derivatives of oxazole have been investigated for their potential as plant growth regulators. omicsonline.orgresearchgate.netsaudijournals.com Chemical modification of the oxazole scaffold allows for the fine-tuning of its biological activity, leading to compounds that can stimulate or inhibit plant growth processes.

Studies have shown that certain oxazole and oxazolopyrimidine derivatives exhibit cytokinin-like activity, promoting cell division, elongation, and differentiation in plants. omicsonline.org For example, a study on the growth of isolated pumpkin cotyledons found that a 2-tolyl-substituted oxazole derivative demonstrated significant cytokinin-like activity, even surpassing that of the natural cytokinin kinetin (B1673648) at the same concentration. omicsonline.org The activity of these oxazole derivatives appears to be dependent on the nature of the substituents on the oxazole ring. omicsonline.org

In another study, the application of low concentrations of oxazole and oxazolopyrimidine derivatives to oilseed rape seedlings resulted in enhanced growth, including increased shoot length, root number, and root length. researchgate.netsaudijournals.com These compounds also led to an increase in the content of photosynthetic pigments, such as chlorophylls (B1240455) and carotenoids, in the leaves of the seedlings. researchgate.netsaudijournals.com

The research in this area aims to develop novel and effective plant growth regulators that can improve crop yields and resilience. researchgate.netsaudijournals.com The versatility of the oxazole ring system makes it an attractive target for the synthesis of new compounds with potential applications in agriculture. tandfonline.com

Below is a data table summarizing the observed plant growth regulating effects of some oxazole derivatives.

| Plant Species | Oxazole Derivative Type | Observed Effect | Concentration | Reference |

| Muscat Pumpkin | 2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile | Increased biomass of isolated cotyledons (cytokinin-like activity) | 10⁻⁹ M | omicsonline.org |

| Oilseed Rape | Oxazole and Oxazolopyrimidine derivatives | Increased shoot length, root number, and root length | 10⁻⁹ M | researchgate.netsaudijournals.com |

| Oilseed Rape | Oxazole and Oxazolopyrimidine derivatives | Increased content of chlorophyll (B73375) a, chlorophyll b, and carotenoids | 10⁻⁹ M | researchgate.netsaudijournals.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products